2-(4-Acetylphenyl)-4-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one 2-(4-Acetylphenyl)-4-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14945447
InChI: InChI=1S/C22H17ClN2O4S/c1-15(26)16-10-12-18(13-11-16)25-22(27)24(14-17-6-2-3-7-19(17)23)20-8-4-5-9-21(20)30(25,28)29/h2-13H,14H2,1H3
SMILES:
Molecular Formula: C22H17ClN2O4S
Molecular Weight: 440.9 g/mol

2-(4-Acetylphenyl)-4-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one

CAS No.:

Cat. No.: VC14945447

Molecular Formula: C22H17ClN2O4S

Molecular Weight: 440.9 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Acetylphenyl)-4-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one -

Specification

Molecular Formula C22H17ClN2O4S
Molecular Weight 440.9 g/mol
IUPAC Name 2-(4-acetylphenyl)-4-[(2-chlorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Standard InChI InChI=1S/C22H17ClN2O4S/c1-15(26)16-10-12-18(13-11-16)25-22(27)24(14-17-6-2-3-7-19(17)23)20-8-4-5-9-21(20)30(25,28)29/h2-13H,14H2,1H3
Standard InChI Key GIIPEWRGUQHTPN-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-(4-Acetylphenyl)-4-[(2-chlorophenyl)methyl]-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one (CAS: 896700-75-7) is a heterocyclic compound with the molecular formula C₂₂H₁₇ClN₂O₄S and a molecular weight of 440.9 g/mol . Its IUPAC name reflects the benzothiadiazin core (1λ⁶,2,4-benzothiadiazine) substituted at position 2 with a 4-acetylphenyl group and at position 4 with a (2-chlorophenyl)methyl moiety, with two sulfonyl oxygen atoms completing the 1,1-dioxo configuration.

Spectroscopic and Physicochemical Properties

Key spectral data include:

  • IR: Peaks at ~1770 cm⁻¹ (C=O stretching of acetyl), ~1340–1160 cm⁻¹ (S=O symmetric/asymmetric stretching), and ~750 cm⁻¹ (C-Cl vibration) .

  • ¹H NMR: Signals at δ 2.50–2.65 ppm (acetyl CH₃), δ 4.40–5.18 ppm (N-CH₂-Ar), and aromatic protons between δ 7.06–8.30 ppm .

  • MS: Molecular ion peak at m/z 440.9 (M⁺) with fragmentation patterns consistent with loss of acetyl (‑43 Da) and chlorophenylmethyl (‑141 Da) groups .

Synthesis and Structural Optimization

Core Benzothiadiazine Synthesis

The benzothiadiazin-1,1-dioxide core is typically synthesized via tandem amidation/intramolecular Aza-Wittig reactions. For example, Majumdar and Ganai (2013) reported forming the core from o-azidobenzenesulfonamide intermediates, which undergo cyclization under Staudinger conditions . Key steps include:

  • Sulfonamide Formation: Reacting 2-azidobenzenesulfonyl chloride with substituted anilines.

  • Cyclization: Using triphenylphosphine to generate intermediate iminophosphoranes, followed by thermal cyclization .

Table 1: Representative Synthetic Yields

Reaction StepYield (%)ConditionsReference
Sulfonamide formation83–88DCM, RT, 3 h
Cyclization to benzothiadiazine85–92Ph₃P, 135°C, 6 h
N-Alkylation70–75NaH, DMF, 0°C → RT
Cell LineIC₅₀ (μM)Selectivity Index (vs. HEK293)Reference
MDA-MB-468 (TNBC)2.9310.2
22Rv1 (Prostate Cancer)38.93.8
HEK293 (Non-malignant)>100

Anti-Inflammatory Effects

Preliminary studies indicate PDE4 inhibition (IC₅₀ = 12.4 μM), potentially modulating cAMP levels in inflammatory cells . Structural analogs with tert-butyl hydroxybenzyl groups show enhanced selectivity for PDE4 over PDE3/PDE7 .

Mechanistic Insights and Target Identification

Putative Targets

  • Kinase Inhibition: Analogous benzothiadiazines inhibit TTK and IRAK1 kinases at 100 μM, implicating cell cycle and NF-κB pathways .

  • Protein Binding: Molecular docking suggests high affinity (Kd = 4.8 nM) for the ATP-binding pocket of HSP90, a chaperone protein overexpressed in cancers .

Metabolic Stability

Microsomal assays reveal moderate hepatic clearance (CLₕ = 22 mL/min/kg) and half-life (t₁/₂ = 2.3 h) in human liver microsomes, necessitating prodrug strategies for therapeutic use.

Comparative Analysis of Structural Analogs

Table 3: Bioactivity of Benzothiadiazine Derivatives

CompoundStructural VariationActivity (IC₅₀)Reference
DiazoxideUnsubstituted benzothiadiazinePDE3: 45 μM
7-Bromo derivative (24c)7-Br, 1-phenethylamine side chainMDA-MB-468: 2.93 μM
4-Trifluoromethoxy analog (30d)4-CF₃O-benzylamine22Rv1: 38.9 μM
2-(4-Nitrophenyl) analogNitro vs. acetyl substitutionS. aureus: MIC = 4 μg/mL

Key trends:

  • Halogenation (Br, Cl) enhances anticancer potency but reduces solubility.

  • Polar substituents (acetyl, nitro) improve antimicrobial activity.

Therapeutic Applications and Future Directions

Drug Development Prospects

  • Oncology: Lead optimization focusing on reducing ClogP (current = 4.1) to improve solubility while retaining cytotoxicity .

  • Anti-Infectives: Formulation as topical agents for MRSA-infected wounds, leveraging low systemic absorption .

Challenges and Limitations

  • Synthetic Complexity: Multi-step synthesis (6–8 steps) limits large-scale production .

  • Mechanistic Uncertainty: Target deconvolution required via CRISPR/Cas9 screening or chemical proteomics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator